N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride
Description
N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a methoxy-phenylethyl group and a carboxamide group
Properties
IUPAC Name |
N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(10-6-7-11-18-16)15(19)17-12-14(20-2)13-8-4-3-5-9-13;/h3-5,8-9,14,18H,6-7,10-12H2,1-2H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSBLTYTQYTPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C(=O)NCC(C2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methylpiperidine with 2-methoxy-2-phenylethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium bicarbonate and a catalyst like potassium iodide in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions may result in various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in pain management and as an analgesic.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that result in its pharmacological effects. The compound’s structure allows it to bind effectively to these receptors, modulating their activity and producing the desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-2-Methoxy-2-phenylethanol: This compound is used as a starting material for the synthesis of N-substituted 6,7-benzomorphan based opioid receptor agonists.
(2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate: Another related compound used in various chemical syntheses.
Uniqueness
N-(2-methoxy-2-phenylethyl)-2-methylpiperidine-2-carboxamide;hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to act as an agonist at opioid receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
